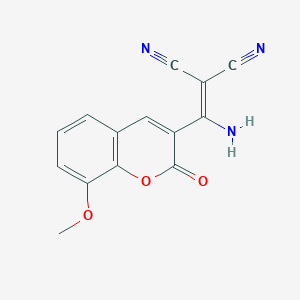

(Amino(8-methoxy-2-oxo(2H-chromen-3-YL))methylene)methane-1,1-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amino(8-methoxy-2-oxo(2H-chromen-3-YL))methylene)methane-1,1-dicarbonitrile (Ammc) is a synthetic compound that has been studied for its potential applications in various scientific fields. Ammc is a member of the chromen family and is composed of an amino group, a methylene group, and two carbonitrile groups. It has a molecular weight of 336.41 g/mol and a melting point of approximately 200°C. Ammc has been studied for its potential applications in biochemistry, pharmacology, and organic chemistry.

Wissenschaftliche Forschungsanwendungen

Methane Utilization in Environmental Science

Methanotrophic Bacteria's Biotechnological Applications

Methanotrophs, bacteria that use methane as their sole carbon source, have been identified as having a plethora of biotechnological applications. They can generate valuable products such as single-cell protein, biopolymers, and components for nanotechnology applications using methane. These bacteria could be genetically engineered to produce new compounds, demonstrating methane's potential in environmental biotechnology and sustainable resource utilization (Strong, Xie, & Clarke, 2015).

Green Chemistry and Methane Conversion

The conversion of methane to transportable liquid fuels and chemicals via catalytic methylation of aromatics presents a green chemistry perspective. Utilizing methane in this manner aligns with efforts to reduce greenhouse gas emissions and develop more sustainable chemical production methods. This process, known as "oxidative methylation," underscores the environmental significance of methane in green chemistry initiatives (Adebajo, 2007).

Methane in Biochemical Research

Homogeneous Functionalization of Methane

Research into the homogeneous functionalization of methane aims to develop less expensive and cleaner processes for converting methane into fuels and chemicals. This area of study addresses the grand challenge of tapping into the vast reserves of methane from natural gas as a more sustainable source than oil. It highlights the importance of methane in chemical research, focusing on the development of efficient catalysis for methane conversion (Gunsalus et al., 2017).

Environmental Impact and Methane Oxidation

Aerobic Methane Oxidation and Denitrification

The process of aerobic methane oxidation coupled to denitrification (AME-D) demonstrates methane's role in linking the global methane and nitrogen cycles. This research area explores microbial mechanisms and potential applications of AME-D, such as nitrogen removal from wastewater. It emphasizes methane's environmental impact and its potential for contributing to biotechnological solutions for environmental issues (Zhu et al., 2016).

Eigenschaften

IUPAC Name |

2-[amino-(8-methoxy-2-oxochromen-3-yl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c1-19-11-4-2-3-8-5-10(14(18)20-13(8)11)12(17)9(6-15)7-16/h2-5H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXQHUVVTYVROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=C(C#N)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Amino(8-methoxy-2-oxo(2H-chromen-3-YL))methylene)methane-1,1-dicarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2737798.png)

![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)

![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2737811.png)

![4-Chloro-2-[(diethylamino)(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B2737821.png)